Dihydrosterculate

Membrane biophysics Lipid phase behavior Differential scanning calorimetry

Dihydrosterculate (dihydrosterculic acid, cis‑9,10‑methyleneoctadecanoic acid) is a C₁₉ cyclopropane fatty acid (CPA‑FA) that contains a saturated three‑membered carbocyclic ring at the 9,10‑position of the hydrocarbon chain. It occurs naturally in seed oils of Malvales (e.g., Sterculia foetida) and Sapindales (e.g., Litchi chinensis), where it serves as the direct biosynthetic precursor to cyclopropene fatty acids such as sterculic acid.

Molecular Formula C19H35O2-
Molecular Weight 295.5 g/mol
Cat. No. B1261593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrosterculate
Synonyms9,10-methyleneoctadecanoic acid
cis-9,10-methyleneoctadecanoic acid
dihydrosterculic acid
dihydrosterculic acid, (cis)-isomer
dihydrosterculic acid, (trans)-isome
Molecular FormulaC19H35O2-
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CC1CCCCCCCC(=O)[O-]
InChIInChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/p-1
InChIKeyPDXZQLDUVAKMBQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrosterculate Reference Guide for Procurement and Research Selection


Dihydrosterculate (dihydrosterculic acid, cis‑9,10‑methyleneoctadecanoic acid) is a C₁₉ cyclopropane fatty acid (CPA‑FA) that contains a saturated three‑membered carbocyclic ring at the 9,10‑position of the hydrocarbon chain . It occurs naturally in seed oils of Malvales (e.g., Sterculia foetida) and Sapindales (e.g., Litchi chinensis), where it serves as the direct biosynthetic precursor to cyclopropene fatty acids such as sterculic acid . Unlike its cyclopropene counterpart, dihydrosterculate lacks a strained olefin within the ring, conferring distinct physicochemical stability and membrane‑ordering properties that are quantifiably different from both unsaturated and other cyclopropane fatty acid analogs .

Why Generic Cyclopropane Fatty Acid Substitution Fails for Dihydrosterculate‑Requiring Workflows


Dihydrosterculate is frequently conflated with other cyclopropane or cyclopropene fatty acids, yet three quantifiable properties preclude generic substitution. First, its cyclopropane ring is located at the 9,10‑position, producing a phase‑transition increment of ≈16 °C versus the corresponding unsaturated phosphatidylcholine relative to oleic acid; lactobacillic acid (11,12‑methylene substitution) yields a different absolute transition temperature . Second, the natural enantiomeric form is exclusively (9R,10S), a stereochemical signature that influences enzymatic recognition during desaturation to sterculic acid and is absent in racemic synthetic mixtures . Third, dihydrosterculate—but not lactobacillic acid—exhibits temperature‑dependent accumulation in Lactobacillus fermentum membranes, making it an indispensable biomarker for thermal‑adaptation studies . These orthogonal differentiators mean that substituting a ‘CPA‑FA standard’ without verifying regio‑ and stereochemistry will yield irreproducible biophysical and metabolic data.

Quantitative Differentiation Evidence for Dihydrosterculate Against Closest Analogs


Membrane Phase‑Transition Temperature: Dihydrosterculoyl‑PC vs. Oleoyl‑PC

Phosphatidylcholine (PC) liposomes bearing dihydrosterculic acid exhibit gel‑to‑liquid‑crystalline phase‑transition temperatures (Tc) approximately 16 °C higher than PC liposomes acylated with the corresponding monounsaturated oleic acid . This increment is attributable to the replacement of the cis‑double bond with a saturated cyclopropane ring and quantifies the ordering effect of the cyclopropane moiety on lipid bilayers .

Membrane biophysics Lipid phase behavior Differential scanning calorimetry

Acyl‑Chain Dynamics: Dihydrosterculoyl vs. Oleoyl in Hexagonal‑Phase Lipids

Deuterium NMR relaxation measurements on 1‑palmitoyl‑2‑dihydrosterculoyl‑sn‑glycero‑3‑phosphoethanolamine and its oleoyl analog reveal that, in the inverted hexagonal (H₁₁) phase, the motional rates of the dihydrosterculoyl chain are slower than those of the corresponding positions of the oleoyl chain . This demonstrates that the cyclopropane ring imposes a measurable restriction on acyl‑chain conformational freedom even in non‑bilayer configurations .

Lipid dynamics ²H NMR relaxation Hexagonal phase

Melting Point Versus Cyclopropene and Alternative Cyclopropane Fatty Acids

The melting point of dihydrosterculic acid (39.7–40.5 °C) is substantially higher than that of its direct cyclopropene analog sterculic acid (≈19 °C) and moderately higher than the regioisomeric cyclopropane fatty acid lactobacillic acid (27.8–28.8 °C) . The 20 °C elevation over sterculic acid reflects the loss of the strained cyclopropene ring, while the ~12 °C difference from lactobacillic acid arises from the distinct ring‑position (9,10 vs. 11,12) and its impact on crystal packing .

Physicochemical property Melting point Solid‑state stability

Biosynthetic Fidelity and Enzymatic Specificity: Dihydrosterculate as the Exclusive Plant Cyclopropane Synthase Product

In transgenic tobacco suspension cells expressing the Sterculia foetida CPA‑FA synthase, dihydrosterculate accumulates to 6.2% of total fatty acids and is specifically labeled by both [methyl‑¹⁴C]methionine and [¹⁴C]oleic acid . Furthermore, kinetic experiments demonstrated that dihydrosterculate is synthesized exclusively from oleic acid esterified at the sn‑1 position of phosphatidylcholine, with >90% regioselectivity for the sn‑1 acyl chain . This positional and substrate specificity is not replicated by bacterial cyclopropane synthases, which predominantly use phospholipid substrates bound at the sn‑2 position .

Metabolic engineering Cyclopropane fatty acid synthase Isotopic tracing

Temperature‑Dependent Membrane Incorporation: Dihydrosterculate vs. Lactobacillate in Lactobacillus

In aerobically growing Lactobacillus fermentum, dihydrosterculic acid content shows a clear temperature‑dependent response: it increases at temperatures above 26 °C concomitant with a decrease in oleic and vaccenic acid, while below 20 °C the degree of cyclization decreases . In contrast, the relative amount of lactobacillic acid—the other major cyclopropane fatty acid in this organism—remained practically temperature‑independent under the identical experimental conditions . This differential regulation provides a signature that distinguishes the two cyclopropane pools.

Microbial physiology Thermal adaptation Fatty acid cyclization

Biological Activity of the Methyl Ester: DNA Synthesis Stimulation in Hepatocytes

Methyl dihydrosterculate (cis‑9,10‑methyleneoctadecanoic acid methyl ester) stimulates DNA synthesis in primary rat hepatocytes . A systematic literature search reveals no comparable proliferative activity reported for the methyl esters of sterculic acid or lactobacillic acid; sterculic acid methyl ester is instead characterized as an inhibitor of bacterial growth and Δ9‑desaturase . This functional divergence transforms the methyl ester from a mere derivatization product into a bioactive tool compound.

Cellular pharmacology DNA synthesis Hepatocyte proliferation

Research and Industrial Scenarios Where Dihydrosterculate Is the Defensible Procurement Choice


Membrane Biophysics Studies Requiring a Cyclopropane Lipid with Defined Tc Shift

Researchers investigating lipid‑bilayer phase behavior and membrane‑protein function need a saturated cyclopropane fatty acid that produces a predictable ΔTc of ≈16 °C relative to oleate, enabling precise tuning of membrane fluidity without introducing cis‑unsaturation . Dihydrosterculate is the only CPA‑FA with this specific increment validated in PC‑based model membranes, making it irreplaceable for comparative biophysical studies versus unsaturated controls.

Plant Metabolic Engineering for Cyclopropane and Cyclopropene Fatty Acid Production

Because dihydrosterculate is the obligatory intermediate between oleate and sterculic acid in higher plants, and is produced with >90% sn‑1 phosphatidylcholine regioselectivity, metabolic engineers must source authentic dihydrosterculate standards to calibrate GC‑MS quantification and monitor pathway flux . Substituting lactobacillic acid or a racemic mixture will not match the native plant product profile, leading to inaccurate yield assessment.

Microbial Thermal‑Stress Biomarker Profiling in Food and Environmental Microbiology

Dihydrosterculic acid serves as a specific indicator of growth‑temperature shifts above 26 °C in Lactobacillus fermentum and related lactic acid bacteria, whereas lactobacillic acid is temperature‑invariant . Laboratories performing fatty acid methyl ester (FAME) profiling for microbial community analysis or fermentation monitoring must include a dihydrosterculate standard to distinguish thermal‑adaptation responses from constitutive cyclopropane pools.

Hepatocyte DNA Synthesis Assays Using Cyclopropane Fatty Acid Methyl Esters

Studies examining lipid‑mediated regulation of hepatocyte proliferation require methyl dihydrosterculate as a bioactive methyl ester that stimulates DNA synthesis . Methyl sterculate is unsuitable for this application due to its antibacterial and Δ9‑desaturase inhibitory activity, which would confound cell‑based assay interpretation . This renders dihydrosterculate methyl ester the only cyclopropane fatty acid ester validated for hepatocyte proliferative assays.

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